molecular formula C25H33BrMg B12580789 magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide CAS No. 610787-98-9

magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide

Cat. No.: B12580789
CAS No.: 610787-98-9
M. Wt: 437.7 g/mol
InChI Key: SKRADMOSQXYCCH-UHFFFAOYSA-M
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Description

Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is a complex organometallic compound that combines magnesium, bromide, and a fluorenyl moiety substituted with hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide typically involves the reaction of 9,9-dihexylfluorene with a magnesium halide, such as magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:

    Preparation of 9,9-dihexylfluorene: This involves the alkylation of fluorene with hexyl bromide in the presence of a strong base like sodium hydride.

    Formation of the Grignard Reagent: The 9,9-dihexylfluorene is then reacted with magnesium turnings in anhydrous ether to form the Grignard reagent.

    Reaction with Magnesium Bromide: The Grignard reagent is subsequently treated with magnesium bromide to yield the final product.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: It can be reduced to form dihydrofluorene derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized fluorenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Dihydrofluorene derivatives.

    Substitution: Functionalized fluorenes with various substituents.

Scientific Research Applications

Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide has several scientific research applications:

    Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.

    Catalysis: The compound serves as a catalyst in various organic reactions, including cross-coupling reactions.

    Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.

    Biological Studies: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.

Mechanism of Action

The mechanism of action of magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide involves its ability to participate in electron transfer processes. The fluorenyl moiety can stabilize radical intermediates, making it an effective catalyst in various reactions. The magnesium center plays a crucial role in coordinating with substrates and facilitating reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dihexylfluorene: Lacks the magnesium and bromide components but shares the fluorenyl structure.

    Magnesium;9,9-dioctyl-2H-fluoren-2-ide;bromide: Similar structure with octyl groups instead of hexyl groups.

    Magnesium;9,9-diphenyl-2H-fluoren-2-ide;bromide: Contains phenyl groups instead of hexyl groups.

Uniqueness

Magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide is unique due to its specific combination of magnesium, bromide, and hexyl-substituted fluorenyl moiety. This combination imparts distinct electronic properties and reactivity, making it valuable in specialized applications such as organic electronics and catalysis.

Properties

CAS No.

610787-98-9

Molecular Formula

C25H33BrMg

Molecular Weight

437.7 g/mol

IUPAC Name

magnesium;9,9-dihexyl-2H-fluoren-2-ide;bromide

InChI

InChI=1S/C25H33.BrH.Mg/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25;;/h9-11,15-18H,3-8,13-14,19-20H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

SKRADMOSQXYCCH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=[C-]C=C3)CCCCCC.[Mg+2].[Br-]

Origin of Product

United States

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